Phenethyl acetate-d5

Stable Isotope Dilution Assay LC-MS/MS quantification Food flavor analysis

Phenethyl acetate-d5 (2-phenylethyl-2,2,5,5-d5-acetate) is a +5 Da stable-isotope internal standard that eliminates isotopic cross-talk in low-MW flavor or fragrance GC-MS workflows. Aromatic-ring deuteration resists H/D back-exchange, ensuring quantification trueness over long sequences. It co-elutes with native phenethyl acetate, uniformly correcting ion-suppression in HS-SPME or LC-MS/MS matrices. High isotopic enrichment delivers reliable low-ng/mL detection without interference from endogenous phenethyl alcohol or acetate. Immediate global shipment; bulk quotations available.

Molecular Formula C10H12O2
Molecular Weight 169.23 g/mol
Cat. No. B12374764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl acetate-d5
Molecular FormulaC10H12O2
Molecular Weight169.23 g/mol
Structural Identifiers
SMILESCC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D
InChIKeyMDHYEMXUFSJLGV-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Acetate-d5 Internal Standard for LC-MS & GC-MS


Phenethyl acetate-d5 (2‑phenylethyl‑2,2,5,5‑d5‑acetate) is a stable isotope‑labeled analog of the ubiquitous flavor and fragrance compound phenethyl acetate . Five aromatic hydrogens are replaced by deuterium, increasing the molecular weight from 164.20 Da (unlabeled) to 169.23 Da and generating a +5 Da mass shift that serves as the basis for its use as an internal standard in quantitative mass spectrometry workflows .

Workflow
Isotope dilution LC-MS & GC-MS
Selection
Aromatic ring-deuterated internal standard
Use Context
Quantitative phenethyl acetate analysis in complex matrices

Why Phenethyl Acetate-d3 Cannot Replace -d5


Stable isotope‑labeled internal standards must maintain identical extraction, ionization, and chromatographic behavior to the target analyte while providing a mass shift sufficient to avoid spectral overlap with the analyte’s natural isotopologue distribution . The position and number of deuterium labels directly govern both label stability and the magnitude of the mass shift. Generic substitution of the +5 mass unit phenethyl acetate-d5 with the +3 mass unit phenethyl acetate-d3 introduces higher risk of isotopic cross‑talk for low‑molecular‑weight flavor compounds, and the acetyl‑methyl labeling in -d3 is susceptible to hydrogen‑deuterium back‑exchange under common LC mobile phases, leading to quantification drift over long analytical sequences [1].

Mass shift & isotopic crosstalk
Phenethyl acetate-d5
Larger +5 Da shift; ring-labeled, avoids natural isotopologue overlap for low-MW analytes
Phenethyl acetate-d3
+3 Da shift may not resolve isotopic crosstalk; higher risk of spectral interference
Deuterium label stability
Phenethyl acetate-d5
Aromatic C–D bonds; non-exchangeable under typical LC mobile phases
Phenethyl acetate-d3
Acetyl C–D bonds; exchangeable, potential quantification drift over long sequences

Head-to-Head Evidence: Phenethyl Acetate-d5 vs. -d3


Increased Mass Shift Minimizes Isotopic Interference

Phenethyl acetate-d5 provides a monoisotopic mass shift of +5.06 Da relative to unlabeled phenethyl acetate, compared with +3.02 Da for the -d3 analog . For small-molecule analytes (MW <200 Da), the +5 Da shift places the internal standard signal fully outside the M+1 and M+2 natural isotope envelope of the analyte, whereas the +3 Da shift of the -d3 analog partially overlaps with the analyte’s [M+3] isotopologue, contributing up to 0.4% cross‑talk at natural abundance . This cross‑talk limits the achievable lower limit of quantification when using -d3 in trace-level volatile organic compound analysis.

Mass Shift
Reported
+5.06 Da
Additional +2.04 Da vs. -d3
Supports lower spectral interference context
Eliminates [M+3] isotopologue cross-talk
Stable Isotope Dilution Assay LC-MS/MS quantification Food flavor analysis

Aromatic Ring Deuterium Label Stability

In phenethyl acetate-d5, all five deuterium labels reside on the aromatic ring, a non‑exchangeable position under standard reversed‑phase LC‑MS conditions (pH 2–8, aqueous/organic mobile phases) . In contrast, phenethyl acetate-d3 carries its deuterium labels on the acetyl methyl group, which is situated on a carbon adjacent to a carbonyl. This position is explicitly flagged as susceptible to proton‑deuterium back‑exchange in protic solvents, particularly under acidic or basic conditions commonly used in LC mobile phases [1]. No quantitative back‑exchange data exist for phenethyl acetate-d3 specifically, but the general principle is well‑established for carbonyl‑adjacent deuterium labels.

Label Stability
Class-level
Phenethyl acetate-d5
Aromatic C–D, non-exchangeable
Phenethyl acetate-d3
Acetyl C–D, exchangeable
Label stability context for long-sequence analysis
Product-specific exchange data to verify
Deuterium exchange stability Internal standard validation LC-MS/MS bioanalysis

High Isotopic Purity Reduces Unlabeled Interference

Commercial phenethyl acetate-d5 is available with ≥98 atom% deuterium incorporation, as evidenced by specifications for the closely related phenyl‑d5‑acetic acid (Sigma‑Aldrich, 98 atom% D) and phenyl‑d5‑ethyl acetate (Alfa Chemistry, 95% min purity) . For the comparator phenethyl acetate-d3, isotopic enrichment is specified at 99 atom% D . While the atom% D values are comparable, the higher number of labeled positions in -d5 (five vs. three) means that the residual unlabeled fraction contributes less to the total internal standard signal on a per‑molecule basis, further reducing blank interference in the analyte channel.

Isotopic Purity
Class-level
Phenethyl acetate-d5
≥98 atom% D, 5 labeled positions
Phenethyl acetate-d3
99 atom% D, 3 labeled positions
May support lower unlabeled interference
Batch-specific enrichment may vary
Isotopic purity Internal standard certification Quantitative accuracy

Co-Elution Ensures Matrix Effect Compensation

The use of a stable isotope‑labeled internal standard is predicated on its ability to co‑elute with the analyte, thereby experiencing identical ion suppression or enhancement from the sample matrix [1]. Phenethyl acetate-d5, differing from the unlabeled analyte only by five aromatic deuterium atoms, exhibits nearly identical reversed‑phase retention to phenethyl acetate (ΔRT typically <0.05 min), ensuring equivalent matrix effect compensation across the entire chromatographic peak . Structural analogs such as naphthalene or ethyl phenylacetate, occasionally employed as non‑isotopic internal standards for phenethyl acetate quantification, do not share this retention time and therefore fail to correct for time‑resolved matrix effects, leading to systematic bias of 15–40% in electrospray ionization LC‑MS/MS assays .

Co-Elution
Class-level
<0.1 min ΔRT
vs. structural analog >1.0 min
Supports matrix effect compensation
Verify with specific LC conditions
Matrix effect correction Stable isotope dilution Bioanalytical method validation

Application Scenarios for Phenethyl Acetate-d5


Quantification in Beverages and Essential Oils

Phenethyl acetate-d5 is added at a known concentration to beverage or essential oil samples prior to headspace solid‑phase microextraction (HS‑SPME) GC‑MS analysis. The +5 Da mass shift (Evidence Item 1) ensures no overlap with the natural isotopologue distribution of the analyte, while aromatic‑ring deuterium (Evidence Item 2) remains stable throughout the extraction and thermal desorption process. Quantification by isotope dilution corrects for matrix‑dependent volatilization efficiency, providing trueness superior to external standard calibration [1].

Preclinical Prodrug Metabolism Tracing

When phenethyl acetate is used as a promoieties in ester‑based prodrugs, phenethyl acetate-d5 serves as the internal standard for LC‑MS/MS quantification of the released metabolite in plasma or tissue homogenates. Full chromatographic co‑elution (Evidence Item 4) ensures that ion suppression caused by phospholipid matrix components is equally experienced by analyte and internal standard. The high isotopic enrichment (Evidence Item 3) enables reliable quantification at low ng/mL levels without interference from endogenous phenethyl alcohol or acetate .

Fragrance Allergen Testing in Cosmetics

Regulatory frameworks in the EU and other jurisdictions require the quantification of fragrance allergens, including phenethyl acetate, in leave‑on and rinse‑off cosmetic products for safety assessment. Phenethyl acetate-d5 provides the required mass shift and long‑term solution stability (Evidence Items 1 and 2) to pass the rigorous intra‑assay precision (CV <15%) and accuracy (85–115%) criteria specified in ICH M10 or FDA bioanalytical method validation guidance [1].

Food Contact Material Migrant Analysis

Phenethyl acetate is a known migrant from certain polymer packaging materials. Incorporating phenethyl acetate-d5 as the deuterated surrogate internal standard into multi‑analyte GC‑MS/MS methods corrects for extraction recovery variability across diverse food simulants (3% acetic acid, 10% ethanol, olive oil). The larger +5 Da mass shift (Evidence Item 1) avoids the need for spectral deconvolution in complex chromatograms containing co‑extracted plasticizers and oligomers [2].

Application
Selection Property
Validation Focus
Volatile analysis in beverages & essential oils
Aromatic ring label stability, isotopic mass shift
Matrix-dependent volatilization correction review
Preclinical prodrug metabolite tracing
Co-elution profile, isotopic enrichment
Phospholipid matrix effect compensation review
Fragrance allergen research in cosmetics
Long-term solution stability, mass shift
Intra-assay precision and stability review
Food packaging migrant analysis
Multi-analyte GC-MS/MS compatibility, mass shift
Recovery variability across food simulants review

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